N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has an amide group (-CONH2), a thioether group (-S-), and multiple fluorobenzyl groups (C6H4F). These functional groups suggest that this compound could have a variety of chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the amide group could result in a planar structure due to the sp2 hybridization of these atoms. The fluorobenzyl groups could add complexity to the structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its stability and electronegativity. The amide group could allow for hydrogen bonding, potentially increasing its solubility in water .科学的研究の応用

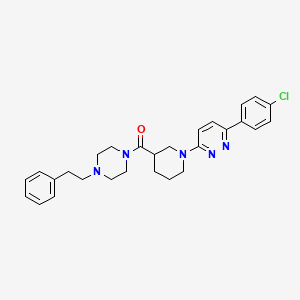

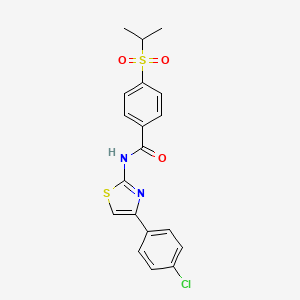

- The thiazole derivatives containing this compound have been investigated as potential anticancer agents. Specifically, a series of 2-arylalkylamino-4-amino-5-(3’,4’,5’-trimethoxybenzoyl)-thiazoles were synthesized and evaluated for their antiproliferative activity against cancer cell lines. Notably, the p-chlorobenzylamino derivative and the p-chloro and p-methoxyphenethylamino analogues exhibited significant growth inhibition of U-937 and SK-MEL-1 cancer cells .

- In the context of acute ischemic neuronal damage, a related compound, (2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-{4-[4-(4-fluorobenzyl)phenyl]-1-piperazinyl}-2-propanol dimethanesulfonate (SUN N8075), demonstrated neuroprotective properties both in vitro and in vivo. Its antioxidant activity contributed to preventing neuronal damage .

- The compound with a free 2-amino group and a phenoxy moiety at the 4-position of the phenyl ring exhibited potent growth inhibition against various bacterial strains. Its activity was comparable to established antibiotics such as gentamicin and ciprofloxacin .

Anticancer Properties

Neuroprotective Effects

Antibacterial Activity

作用機序

将来の方向性

The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s intended to be used in materials science, future research could involve testing its physical properties and performance in various applications .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-fluorobenzaldehyde with ethyl 2-mercaptoacetate to form 2-((4-fluorobenzyl)thio)acetic acid ethyl ester. This intermediate is then reacted with guanidine carbonate and formic acid to form 2-((4-fluorobenzyl)amino)-2-oxoethylthio)guanidine. The final compound is obtained by reacting this intermediate with 5-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid and 4-aminobenzamide in the presence of acetic anhydride and triethylamine.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl 2-mercaptoacetate", "guanidine carbonate", "formic acid", "5-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid", "4-aminobenzamide", "acetic anhydride", "triethylamine" ], "Reaction": [ "Reaction 1: 4-fluorobenzaldehyde + ethyl 2-mercaptoacetate → 2-((4-fluorobenzyl)thio)acetic acid ethyl ester", "Reaction 2: 2-((4-fluorobenzyl)thio)acetic acid ethyl ester + guanidine carbonate + formic acid → 2-((4-fluorobenzyl)amino)-2-oxoethylthio)guanidine", "Reaction 3: 2-((4-fluorobenzyl)amino)-2-oxoethylthio)guanidine + 5-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid + 4-aminobenzamide + acetic anhydride + triethylamine → N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide" ] } | |

CAS番号 |

872608-44-1 |

製品名 |

N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide |

分子式 |

C20H16F3N5O3S |

分子量 |

463.44 |

IUPAC名 |

N-[4-amino-2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |

InChI |

InChI=1S/C20H16F3N5O3S/c21-12-4-1-10(2-5-12)8-25-15(29)9-32-20-27-17(24)16(19(31)28-20)26-18(30)11-3-6-13(22)14(23)7-11/h1-7H,8-9H2,(H,25,29)(H,26,30)(H3,24,27,28,31) |

InChIキー |

RCMGMLFCQHBHOC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Chloroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2804213.png)

![N-(2,4-dimethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2804220.png)

![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2804222.png)

![3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine](/img/structure/B2804228.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2804232.png)

![(E)-9-methyl-2-(methylamino)-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2804234.png)